molecular formula C18H24N2O4 B2648519 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide CAS No. 899730-62-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2648519
CAS No.: 899730-62-2
M. Wt: 332.4
InChI Key: QKFRODPQVCQWBC-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to the N1 position of the oxalamide backbone, while the N2 position is substituted with an o-tolyl (ortho-methylphenyl) group.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-7-3-4-8-15(13)20-17(22)16(21)19-11-14-12-23-18(24-14)9-5-2-6-10-18/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRODPQVCQWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then converted to the corresponding amine. This amine is subsequently reacted with o-tolyl oxalyl chloride to form the final oxalamide product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure characterized by a 1,4-dioxaspiro[4.5]decan moiety and an oxalamide functional group. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol. The spirocyclic structure contributes to its distinct three-dimensional conformation, enhancing its biological activity and chemical reactivity.

Preliminary studies have indicated that N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide may exhibit significant biological properties:

  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses through the inhibition of specific signaling pathways.
  • Analgesic Effects : It may also possess analgesic properties, potentially providing relief from pain by acting on various molecular targets involved in pain perception.

Case Study : In a study assessing the anti-inflammatory effects of oxalamide derivatives, this compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its utility as a therapeutic agent in inflammatory diseases .

Organic Synthesis

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry:

  • Reactivity : The oxalamide moiety facilitates nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules.
  • Versatility : It can serve as a building block for synthesizing other biologically active compounds.

Data Table: Reactivity Profile

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionInvolves the replacement of a leaving group with a nucleophileVarious substituted oxalamides
Coupling ReactionsFormation of carbon-carbon bondsComplex organic molecules

Targeting Molecular Pathways

Research indicates that this compound can inhibit Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation and cell survival.

Case Study : A study highlighted the compound's ability to inhibit RIPK1 kinase activity, thereby affecting downstream signaling pathways related to inflammation and apoptosis . This mechanism positions the compound as a candidate for further investigation in therapeutic applications targeting necroptosis-related diseases.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Derivatives

Structural Comparison

The table below highlights key structural differences between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Features Source
Target Compound 1,4-Dioxaspiro[4.5]decan-2-ylmethyl o-Tolyl Spirocyclic ether, ortho-methylphenyl
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist; aromatic methoxy and pyridine groups
N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl and methoxyphenethyl groups; potential enzyme inhibitor
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy substituents; simplified alkyl-aryl structure
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine substitution; enhanced electronegativity
Ferrocene-containing oxalamides (e.g., 2c, 3c) Methylferrocenyl Fluorophenyl/pyridine derivatives Organometallic ferrocene moiety; anticancer applications
Key Observations:
  • Spirocyclic vs. Aromatic Substituents : The target compound’s 1,4-dioxaspiro[4.5]decane group provides steric hindrance and metabolic resistance compared to planar aromatic substituents in S336 or compound 16 .
  • Functional Group Diversity : Unlike the hydroxybenzoyl (compound 16) or ferrocenyl (compound 2c) groups, the target lacks polar or metal-containing functionalities, suggesting distinct reactivity and bioavailability .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide is a complex organic compound with significant potential for biological activity. Its unique structural features, including the dioxaspiro framework and oxalamide functional group, suggest that it may interact with various biological targets, influencing physiological processes.

Structural Characteristics

The molecular formula of this compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.4 g/mol. The compound's structure includes:

  • Dioxaspiro framework : This contributes to the compound's stability and potential reactivity.
  • Oxalamide group : Known for its ability to form hydrogen bonds, which may enhance binding affinity to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these biological molecules. For example, compounds with similar structures have been shown to act as agonists for serotonin receptors, indicating possible neuroactive properties for this compound .

Biological Evaluations

Recent studies have focused on the evaluation of related compounds that demonstrate similar structural characteristics. Here are some key findings:

Compound NameBiological ActivityReference
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazinePotent 5-HT1A receptor agonist
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamideModerate selectivity for 5-HT1A receptors
1,4-Dithiaspiro[4.5]decane derivativesNeuroprotective activity in animal models

These findings suggest that derivatives of the dioxaspiro framework may possess significant pharmacological potential, particularly in neuropharmacology.

Neuroprotective Activity

In a study involving a derivative of the dioxaspiro structure, researchers found that it exhibited neuroprotective effects in mouse models subjected to formalin-induced pain. This suggests that compounds like this compound could be explored for their analgesic properties .

Selectivity and Potency

Another investigation highlighted a series of derivatives that showed promising selectivity and potency at serotonin receptors. For instance, one compound demonstrated a selectivity ratio of 80 for the 5-HT1A receptor over α1 adrenoceptors, indicating a potential pathway for developing targeted therapies .

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